molecular formula C13H20O2 B7906521 4-iso-Pentoxyphenethyl alcohol

4-iso-Pentoxyphenethyl alcohol

Cat. No.: B7906521
M. Wt: 208.30 g/mol
InChI Key: AWGBFRSYZISKQM-UHFFFAOYSA-N
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Description

4-iso-Pentoxyphenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with an iso-pentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Pentoxyphenethyl alcohol can be achieved through several methods. One common approach involves the alkylation of phenethyl alcohol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, including the use of phase-transfer catalysts, can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-iso-Pentoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The iso-pentoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Iso-pentyl bromide in the presence of potassium carbonate and dimethylformamide.

Major Products Formed

    Oxidation: 4-iso-Pentoxybenzaldehyde or 4-iso-Pentoxybenzoic acid.

    Reduction: 4-iso-Pentoxyphenethyl alkane.

    Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

4-iso-Pentoxyphenethyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-iso-Pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: Lacks the iso-pentoxy substitution, making it less hydrophobic.

    4-iso-Butoxyphenethyl alcohol: Similar structure but with a shorter alkyl chain.

    4-iso-Hexoxyphenethyl alcohol: Similar structure but with a longer alkyl chain.

Uniqueness

4-iso-Pentoxyphenethyl alcohol is unique due to its specific iso-pentoxy substitution, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(3-methylbutoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBFRSYZISKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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